2-(Morpholin-3-yl)benzo[d]oxazole
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Overview
Description
2-(Morpholin-3-yl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole and a morpholine ring. This compound is part of the larger family of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve multi-step synthesis processes that are optimized for scale-up. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole N-oxides, while substitution reactions can yield a variety of substituted benzoxazole derivatives .
Scientific Research Applications
2-(Morpholin-3-yl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Morpholin-3-yl)benzo[d]oxazole include other benzoxazole derivatives such as:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the morpholine and benzoxazole rings. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-morpholin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9/h1-4,9,12H,5-7H2 |
InChI Key |
XPMSPZZKWFWKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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